molecular formula C6H10O2 B14700205 2-Hexyne-1,4-diol CAS No. 14092-35-4

2-Hexyne-1,4-diol

Cat. No.: B14700205
CAS No.: 14092-35-4
M. Wt: 114.14 g/mol
InChI Key: SBFXIKAUMNVVCT-UHFFFAOYSA-N
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Description

2-Hexyne-1,4-diol is an organic compound that belongs to the alkyne group. It is characterized by the presence of a triple bond between the second and third carbon atoms and hydroxyl groups attached to the first and fourth carbon atoms. This compound has the molecular formula C6H10O2 and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexyne-1,4-diol can be synthesized through various methods. One common approach involves the hydroxylation of 2-hexyne using osmium tetroxide (OsO4) as a catalyst. This reaction typically occurs in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) and results in the formation of the diol with high regioselectivity and stereoselectivity .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include the use of strong bases and specific catalysts to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Hexyne-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids depending on the reaction conditions and reagents used.

    Reduction: Reduction of this compound can lead to the formation of alkanes or alkenes.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-Hexyne-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hexyne-1,4-diol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions with biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Uniqueness: 2-Hexyne-1,4-diol is unique due to the presence of both a triple bond and hydroxyl groups, which confer distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

14092-35-4

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

hex-2-yne-1,4-diol

InChI

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h6-8H,2,5H2,1H3

InChI Key

SBFXIKAUMNVVCT-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CCO)O

Origin of Product

United States

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